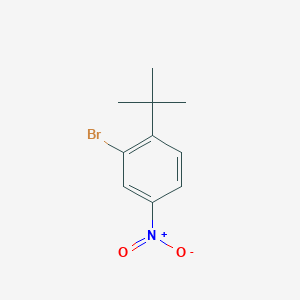

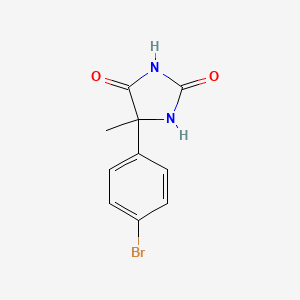

2-溴-1-叔丁基-4-硝基苯

概述

描述

Molecular Structure Analysis The molecular structure and electronic properties of derivatives close to 2-bromo-1-tert-butyl-4-nitrobenzene, such as 2,4-dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), have been explored. These compounds exhibit significant antiferromagnetic exchange interaction among spins placed in an isosceles triangular configuration, indicating intricate electronic interactions within their molecular framework (Fujita et al., 1996).

Chemical Reactions and Properties Reactivity studies of related compounds, such as 1-bromo-4-nitrobenzene, in ionic liquids have revealed unique reaction pathways, including a DISP type mechanism leading to the formation of nitrobenzene radical anion and bromide ions. This underscores the influence of solvent media on the reactivity of bromo-nitrobenzene compounds (Ernst et al., 2013).

Physical Properties Analysis The physical properties of bromo-nitrobenzene derivatives are largely influenced by their molecular structure. For instance, the steric hindrance introduced by tert-butyl groups in 2,4,6-tri-tert-butyl-1,3,5-triphosphabenzene affects its planarity and electronic distribution, which can be extrapolated to understand the physical properties of 2-bromo-1-tert-butyl-4-nitrobenzene derivatives (Gleiter et al., 1998).

Chemical Properties Analysis The chemical behavior of 2-bromo-1-tert-butyl-4-nitrobenzene derivatives under various conditions, such as solvent effects on lithium-bromine exchange reactions, showcases the compound's reactivity and the potential for various chemical transformations. These studies reveal how different environments can significantly affect the outcome of reactions involving bromo-nitrobenzene compounds, highlighting their versatile chemical properties (Bailey et al., 2006).

科学研究应用

合成和化学反应

苯胺的溴化反应:2-溴-1-叔丁基-4-硝基苯可以通过选择性还原和溴化过程合成。例如,通过选择性还原和溴化2-(叔丁基-NNO-偶氮)硝基苯制备了2-(叔丁基-NNO-偶氮)苯胺 (Churakov et al., 1994)。

离子液体中的反应性:研究表明,1-溴-4-硝基苯的自由基阴离子在室温离子液体中具有反应性,表现出类似于DISP类型机制和电解产物的行为,与传统非水溶剂中的行为有显著不同 (Ernst et al., 2013)。

锂-溴交换反应:对1-溴-4-叔丁基苯(一种相关化合物)与锂试剂的研究突出了溶剂对锂-溴交换反应的影响,这在有机合成中至关重要 (Bailey et al., 2006)。

在材料科学中的应用

太阳能电池中的电荷转移复合物的形成:在聚合物太阳能电池中引入1-溴-4-硝基苯已被证明可以显著提高器件性能,通过增强给体-受体界面处的激子解离,从而提高功率转换效率 (Fu et al., 2015)。

固态NMR和衍射研究:使用固态NMR和X射线衍射研究了硝基苯衍生物与对叔丁基卡利克斯[4]芳烃的相互作用,揭示了固态中有趣的宿主-客体相互作用,这对材料化学很重要 (Brouwer et al., 1997)。

功能化合物的合成

功能化烷氧胺引发剂的合成:乙基苯及其衍生物,包括4-溴基和4-硝基苯,已被用于合成烷氧胺,这在聚合物化学中制备嵌段共聚物中至关重要 (Miura et al., 1999)。

氨基羰化产物的形成:研究了对位取代碘苯的氨基羰化反应,包括带有硝基基团的反应物,显示了不同取代基如何影响羧酰胺和酮羧酰胺化合物的反应性和产率,这在有机合成中很重要 (Marosvölgyi-Haskó et al., 2016)。

安全和危害

The safety information available indicates that 2-Bromo-1-tert-butyl-4-nitrobenzene is a warning-level hazardous substance . The associated hazard statements are H315-H319, indicating that it causes skin irritation and serious eye irritation . The precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

作用机制

Target of Action

2-Bromo-1-tert-butyl-4-nitrobenzene is a unique organic compound with a molecular formula of C10H12BrNO2 . . It’s primarily used in organic synthesis reactions as a substrate and intermediate .

Mode of Action

Brominated compounds like this one are known to undergo reactions such as lithium-bromide exchange reactions .

Biochemical Pathways

Brominated compounds are known to participate in various organic reactions, potentially affecting a wide range of biochemical pathways .

Pharmacokinetics

The compound’s physical properties, such as its density (1401g/cm3) and boiling point (298ºC at 760 mmHg) , may influence its pharmacokinetic behavior.

Result of Action

As an organic compound used in synthesis reactions, its primary role is likely to contribute to the formation of other compounds .

Action Environment

The action of 2-Bromo-1-tert-butyl-4-nitrobenzene can be influenced by various environmental factors. For instance, temperature and pressure conditions can affect the course of reactions involving this compound . Additionally, safety precautions should be taken to avoid direct contact with skin, eyes, and mucous membranes, and to prevent environmental contamination .

属性

IUPAC Name |

2-bromo-1-tert-butyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXSTSCFPDRETO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285861 | |

| Record name | 2-bromo-1-tert-butyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6310-17-4 | |

| Record name | 6310-17-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-1-tert-butyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1267518.png)

![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)

![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B1267527.png)

![3-[(Ethoxycarbonyl)amino]propanoic acid](/img/structure/B1267530.png)